molecular formula C60H112O14 B12658912 Sucrose tripalmitate CAS No. 26836-42-0

Sucrose tripalmitate

Cat. No.: B12658912
CAS No.: 26836-42-0
M. Wt: 1057.5 g/mol
InChI Key: YAPPOWNJRFZKGC-UWVXNQQFSA-N
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Description

Sucrose tripalmitate is a sucrose ester formed by the esterification of sucrose with palmitic acid. It is a non-ionic surfactant and is used in various applications due to its emulsifying properties. The compound is known for its ability to reduce interfacial tension in oil-water systems, making it valuable in the food, cosmetic, and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose tripalmitate can be synthesized through the transesterification reaction of sucrose with fatty acid methyl esters. The reaction typically involves the use of commercial emulsifiers as compatibility agents and is carried out at temperatures between 100 and 140°C. Potassium carbonate is often used as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves solvent-free reactive systems. Emulsifiers such as potassium palmitate or glycerol monostearate are used to improve the compatibility of reactants. The process aims to achieve high conversion rates and selectivity towards the desired ester .

Chemical Reactions Analysis

Types of Reactions: Sucrose tripalmitate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of sucrose and palmitic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Sucrose and palmitic acid.

    Oxidation: Oxidized derivatives of palmitic acid.

    Reduction: Reduced derivatives of palmitic acid.

Scientific Research Applications

Sucrose tripalmitate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sucrose tripalmitate primarily involves its surfactant properties. The compound reduces the interfacial tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved through the orientation of the hydrophobic palmitate chains towards the oil phase and the hydrophilic sucrose moiety towards the water phase .

Comparison with Similar Compounds

    Tripalmitin: A triglyceride formed by the esterification of glycerol with palmitic acid. .

    Sucrose Monopalmitate and Dipalmitate: These compounds have one or two palmitic acid molecules esterified to sucrose, respectively.

Uniqueness: Sucrose tripalmitate is unique due to its triple esterification, which provides a balance of hydrophilic and hydrophobic properties, making it an effective emulsifier in various applications. Its ability to form stable emulsions in both oil-in-water and water-in-oil systems sets it apart from other sucrose esters and triglycerides .

Properties

CAS No.

26836-42-0

Molecular Formula

C60H112O14

Molecular Weight

1057.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2,5-bis(hexadecanoyloxymethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C60H112O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(61)69-46-49-54(64)56(66)57(67)59(72-49)74-60(48-71-53(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)58(68)55(65)50(73-60)47-70-52(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-59,64-68H,4-48H2,1-3H3/t49-,50-,54-,55-,56+,57-,58+,59-,60+/m1/s1

InChI Key

YAPPOWNJRFZKGC-UWVXNQQFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O

Origin of Product

United States

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